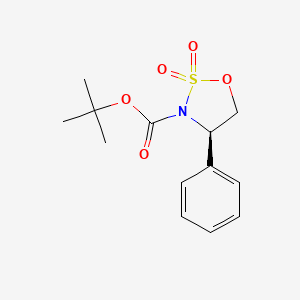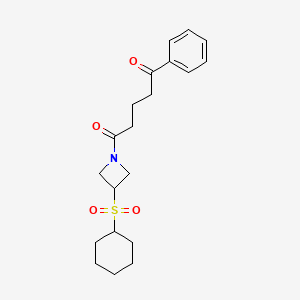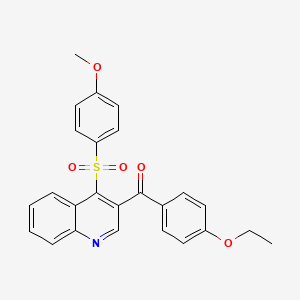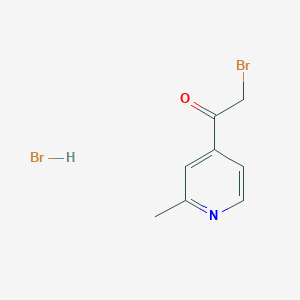
(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected is a compound of significant interest in organic chemistry. This compound features a unique oxathiazolidine ring structure, which is a five-membered ring containing oxygen, sulfur, and nitrogen atoms. The N-boc protection refers to the presence of a tert-butoxycarbonyl group attached to the nitrogen atom, which is commonly used to protect amines during chemical synthesis.
Mechanism of Action
Target of Action
The primary target of the compound “(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected” is the amine group present in various biomolecules . The compound is used as a protective group for amines, especially in peptide chemistry .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the use of di-tert-butyl dicarbonate (Boc2O), which forms a tert-butylcarbamate with the amine group . This carbamate is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The Boc group can be easily introduced and removed under a variety of conditions .
Biochemical Pathways
The N-Boc protection process affects the biochemical pathways involving the amine group. By protecting the amine group, the compound prevents it from participating in reactions such as oxidation and substitution . This allows other functional groups in the molecule to react without interference from the amine group .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its N-Boc protection mechanism. The Boc group increases the stability of the compound, allowing it to resist degradation in the body . This enhances the bioavailability of the compound, ensuring that it reaches its target sites in the body .
Result of Action
The result of the compound’s action is the protection of the amine group, preventing it from undergoing unwanted reactions . This allows the compound to be used in complex chemical manipulations, such as the synthesis of peptides . After the desired reactions have taken place, the Boc group can be removed to free the amine group .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the efficiency of the N-Boc protection process can be enhanced by the use of catalysts . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted sulfinylamine with an appropriate carbonyl compound, followed by cyclization to form the oxathiazolidine ring. The N-boc protection is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine: Without the N-boc protection.
(4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine: With a methyl group instead of a phenyl group.
(4R)-2,2-Dioxido-4-phenyl-1,2,3-thiazolidine: Without the oxygen atom in the ring.
Uniqueness
The presence of the N-boc protection in (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected makes it unique compared to other similar compounds. This protection group enhances the stability of the compound and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGVSFPIVVEKD-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2366380.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2366381.png)
![N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2366383.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2366384.png)
![2-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2366385.png)

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2366389.png)

![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide](/img/structure/B2366393.png)

![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2366396.png)
![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)


